molecular formula C11H20N2O5 B13329762 6-Amino-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

6-Amino-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

Cat. No.: B13329762
M. Wt: 260.29 g/mol
InChI Key: VUTBYYVUMZVWRR-UHFFFAOYSA-N
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Description

Historical Development of Oxazepane Chemistry

The exploration of oxazepane derivatives began in the mid-20th century, driven by the pharmaceutical industry’s interest in benzodiazepine analogs. Early work focused on six-membered morpholine derivatives, but the discovery of 1,4-oxazepane’s conformational flexibility and metabolic stability shifted attention toward seven-membered rings. The first synthetic routes to 1,4-oxazepane scaffolds involved intramolecular cyclization of hydroxyketones or alkenols using Brønsted or Lewis acids, though these methods suffered from limited regioselectivity and functional group compatibility.

A pivotal advancement came with the development of polymer-supported synthesis strategies. For instance, the use of resin-bound homoserine enabled the efficient production of 1,4-oxazepane-5-carboxylic acids, which served as precursors for further functionalization. Enzymatic approaches also gained traction, as demonstrated by the lipase-catalyzed lactamization of amino diesters to synthesize enantiomerically pure 1,4-oxazepane derivatives. These methodologies laid the groundwork for accessing complex oxazepane-based pharmacophores.

Significance in Heterocyclic Chemistry

1,4-Oxazepane’s seven-membered ring structure confers unique physicochemical properties, including enhanced solubility and metabolic stability compared to smaller heterocycles. The ring’s twist-boat conformation, as observed in crystallographic studies, allows for dynamic interactions with biological targets. This structural plasticity has made oxazepanes valuable in drug design, particularly for central nervous system (CNS) disorders.

The integration of carbon dioxide (CO₂) into heterocyclic synthesis further underscores oxazepane’s relevance. Recent work has demonstrated the catalytic conversion of CO₂ into seven-membered cyclic carbonates, which serve as intermediates for oxazepane derivatives. This approach aligns with green chemistry principles and expands the synthetic utility of oxazepanes in sustainable pharmaceutical production.

Academic Interest in 1,4-Oxazepane Derivatives

Academic research has prioritized 1,4-oxazepane derivatives due to their diverse pharmacological profiles. For example, 2,4-disubstituted morpholines and oxazepanes exhibit high selectivity for dopamine D₄ receptors, making them promising candidates for treating schizophrenia without extrapyramidal side effects. Additionally, oxazepane-carboxylic acids have shown anticonvulsant and antifungal activity, broadening their therapeutic applicability.

The compound 6-amino-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid exemplifies the academic focus on functionalized oxazepanes. Its tert-butoxycarbonyl (Boc) group enhances stability during solid-phase peptide synthesis, while the amino and carboxylic acid moieties enable covalent conjugation to biomolecules. Such derivatives are instrumental in developing targeted drug delivery systems and protease-resistant peptidomimetics.

Research Evolution and Current Trends

Recent trends in oxazepane research emphasize atom-economical synthesis and computational modeling. The use of N-propargylamines as precursors for 1,4-oxazepanes has gained prominence due to high yields and operational simplicity. Silver-catalyzed alkyne/CO₂ coupling followed by base-mediated ring expansion represents another innovative route to seven-membered heterocycles.

Computational tools like 3D-QSAR (quantitative structure-activity relationship) have accelerated the design of oxazepane-based therapeutics. For instance, GRID/GOLPE analyses identified critical structural features—such as the p-chlorobenzyl group and aliphatic amine orientation—that modulate dopamine D₄ receptor affinity. These insights guide the rational optimization of lead compounds.

Future directions may focus on:

  • Sustainable Catalysis : Expanding CO₂ utilization for oxazepane synthesis.
  • Polymer-Supported Synthesis : Enhancing scalability for industrial applications.
  • Biocatalysis : Leveraging engineered enzymes for stereoselective oxazepane production.

Table 1: Key Synthetic Methods for 1,4-Oxazepane Derivatives

Method Substrates Catalysts/Reagents Applications
Intramolecular Cyclization Hydroxyketones Brønsted/Lewis Acids Anticonvulsants
Enzymatic Lactamization Amino Diesters Lipase (e.g., CAL-B) Chiral Oxazepanes
CO₂ Incorporation Propargylamines Ag Catalysts Cyclic Carbonates
Polymer-Supported Synthesis Resin-Bound Homoserine TFA/Et₃SiH Functionalized Carboxylic Acids

Properties

Molecular Formula

C11H20N2O5

Molecular Weight

260.29 g/mol

IUPAC Name

6-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-6-carboxylic acid

InChI

InChI=1S/C11H20N2O5/c1-10(2,3)18-9(16)13-4-5-17-7-11(12,6-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15)

InChI Key

VUTBYYVUMZVWRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Advantages:

  • Enzymatic lactamization avoids harsh acidic/basic conditions, preserving stereochemistry.
  • SpinChem® technology enhances reaction efficiency (enzyme reuse ≥5 cycles).

Alternative Synthetic Strategies

Borane Reduction Optimization

In a separate route for a similar oxazepane, borane-dimethyl sulfide complex in THF achieved quantitative reduction of a lactam intermediate. This suggests potential applicability for reducing sterically hindered motifs in the target molecule.

Critical Reaction Parameters

Data from analogous syntheses emphasize:

Parameter Optimal Range Impact on Yield/Purity Source
Temperature 0–80°C Higher temps accelerate lactamization but risk racemization
pH 7.5–8.5 (enzymatic) Deviations reduce lipase activity
Solvent THF/DMF Polar aprotic solvents improve solubility
Enzyme Loading 10–20 wt% Excess increases cost without boosting yield

Structural and Analytical Data

Property Value Method/Source
Molecular Formula C₁₁H₂₀N₂O₅ High-resolution MS
Molecular Weight 260.29 g/mol PubChem
IUPAC Name 6-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-6-carboxylic acid VulcanChem
Key IR Absorptions 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (NH₂) Analogous compounds

Industrial Applications and Challenges

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of amino acid derivatives.

Scientific Research Applications

6-Amino-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved can include binding to active sites on proteins or interfering with metabolic processes.

Comparison with Similar Compounds

tert-Butyl 6-Amino-1,4-oxazepane-4-carboxylate

Key Differences :

  • Lacks the carboxylic acid group at position 5.
  • Contains only the Boc-protected amino group on the oxazepane ring. Properties:
  • Molecular Weight : ~230.3 g/mol (estimated).
  • Solubility : Higher lipophilicity due to the absence of the polar carboxylic acid group.
  • Applications : Primarily used as a Boc-protected amine precursor in organic synthesis .

4-((Tert-butoxy)carbonyl)-1,4-oxazepane-6-carboxylic Acid

Key Differences :

  • Lacks the amino group at position 6.
  • Retains the Boc group and carboxylic acid.
    Properties :
  • Molecular Weight : ~245.3 g/mol (estimated).
  • Reactivity: The carboxylic acid enables conjugation (e.g., amide bond formation), but the absence of an amino group limits its use in zwitterionic systems.
  • Applications : Used as a carboxylic acid-functionalized scaffold in prodrug design .

Quinoline-3-carboxylic Acid Derivatives (e.g., Patent Example)

Key Differences :

  • Features a quinoline core instead of an oxazepane ring.
  • Includes a tetrahydrafuran-3-yl-oxy substituent and a benzyl-indolyl-amino group. Properties:
  • Molecular Weight : ~500–600 g/mol (estimated).
  • Applications : Explored in oncology for targeted therapies .

Structural and Functional Analysis

Parameter 6-Amino-4-Boc-1,4-oxazepane-6-COOH tert-Butyl 6-Amino-1,4-oxazepane-4-carboxylate 4-Boc-1,4-oxazepane-6-COOH
Functional Groups Boc, NH₂, COOH Boc, NH₂ Boc, COOH
Zwitterionic Potential High Low Moderate
Molecular Weight (g/mol) ~273.3 ~230.3 ~245.3
Key Applications Peptide synthesis, dual-functional intermediates Amine protection, nucleophilic reactions Carboxylic acid conjugation

Key Findings :

  • The dual functionalization (NH₂ and COOH) in the target compound enhances its utility in creating zwitterionic systems, which are critical for improving drug solubility and bioavailability .
  • The Boc group in all three compounds ensures stability during synthetic steps but must be removed under acidic conditions (e.g., TFA) for further reactivity .
  • Quinoline derivatives (e.g., Preparation 8AC in ) highlight the broader relevance of Boc and amino-carboxylic acid motifs in drug discovery, albeit in distinct structural contexts .

Biological Activity

6-Amino-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid, also referred to as (6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid, is a synthetic compound belonging to the oxazepane class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11_{11}H19_{19}N O5_5
  • Molecular Weight : 245.27 g/mol
  • CAS Number : 2165883-65-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, revealing an active amine that may participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target biomolecules, influencing their activity and function.

Biological Activity

The compound has been studied for various biological activities:

  • Antibacterial Activity :
    • Research indicates that derivatives of oxazepanes exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate enhanced antibacterial activity against Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
  • Enzyme Inhibition :
    • The structure of this compound suggests potential as an inhibitor for specific enzymes involved in metabolic pathways. The compound's ability to mimic substrate structures allows it to effectively inhibit enzyme activity.
  • Protein-Ligand Interactions :
    • The compound's unique functional groups enable it to engage in protein-ligand interactions, making it a valuable tool in studying enzyme mechanisms and protein dynamics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Removal of Boc groupIncreases reactivity and potential for enzyme interaction
Alteration of the carboxylic acid groupModifies solubility and binding affinity
Variations in the oxazepane ringAffects overall stability and biological efficacy

Case Studies

Several studies have explored the biological implications of oxazepane derivatives:

  • Antibacterial Screening :
    • A study synthesized multiple oxazepane derivatives and evaluated their antibacterial properties against several bacterial strains using the MTT assay. The results indicated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics .
  • Enzyme Activity Modulation :
    • Research demonstrated that specific modifications to the oxazepane structure could enhance or inhibit enzyme activity, providing insights into the design of more effective therapeutic agents.

Q & A

Basic: What synthetic strategies are effective for introducing the tert-butoxycarbonyl (Boc) group into the 1,4-oxazepane ring system, and how can competing side reactions be mitigated?

Methodological Answer:
The Boc group is typically introduced via nucleophilic substitution or carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., DMAP/THF or NaHCO₃/water). For oxazepane systems, steric hindrance at the amine site may require elevated temperatures (40–60°C) to drive the reaction. Competing side reactions, such as overprotection or ring-opening, can be minimized by:

  • Controlled stoichiometry : Use 1.1–1.3 equivalents of Boc anhydride to avoid excess reagent.
  • pH monitoring : Maintain pH 8–9 to prevent acid-catalyzed decomposition of the Boc group .
  • Inert atmosphere : Conduct reactions under nitrogen to suppress oxidative side products.
    Post-synthesis, purification via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization (using tert-butyl methyl ether) is recommended .

Basic: Which analytical techniques are optimal for confirming the stereochemical integrity of the 1,4-oxazepane ring and Boc group positioning?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H-NMR : Evaluate coupling constants (e.g., JJ-values for axial/equatorial protons in the oxazepane ring) to confirm chair or boat conformations.
    • ¹³C-NMR : Identify Boc carbonyl resonance at ~155 ppm and carboxy group at ~170 ppm .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction; compare with analogous structures (e.g., Boc-protected tetrahydroquinoline derivatives) .
  • HPLC-MS : Use chiral columns (e.g., Chiralpak IA) with isocratic elution (acetonitrile/0.1% TFA) to assess enantiomeric purity (>98% required for biological studies) .

Advanced: How does the Boc group’s stability in this compound vary under acidic vs. basic aqueous conditions, and what kinetic models describe its degradation?

Methodological Answer:
The Boc group is labile under acidic conditions (e.g., TFA/CH₂Cl₂) but stable in neutral/basic media. Accelerated stability studies can quantify degradation:

  • Experimental Design :
    • Prepare buffered solutions (pH 1–12, 25–60°C).
    • Monitor Boc cleavage via HPLC (UV detection at 210 nm) at timed intervals.
  • Kinetic Analysis :
    • Fit data to a first-order model: ln[C]=kt+ln[C0]\ln[C] = -kt + \ln[C_0].
    • Calculate activation energy (EaE_a) using the Arrhenius equation.
      Example Data Table :
pHTemperature (°C)kk (h⁻¹)Half-life (h)
1250.125.8
7250.001693
12250.005138.6
Note: Degradation rates align with Boc-protected piperazine analogs .

Advanced: What computational approaches predict the conformational flexibility of the 1,4-oxazepane ring, and how does this influence intermolecular hydrogen-bonding networks in solid-state structures?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Use AMBER or CHARMM force fields to simulate ring puckering (envelope vs. twist conformers) in vacuo and solvated systems.
    • Compare energy barriers (<5 kcal/mol suggests high flexibility).
  • Density Functional Theory (DFT) :
    • Optimize geometries at the B3LYP/6-31G* level to identify low-energy conformers.
    • Calculate electrostatic potential maps to predict H-bond donor/acceptor sites.
      Case Study :
      MD simulations of Boc-protected tetrahydroquinoline-7-carboxylic acid (analogous structure) revealed a preference for chair conformations in polar solvents, stabilizing intermolecular H-bonds in crystals .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected NOE correlations or split signals in NMR) be resolved for this compound?

Methodological Answer:
Contradictions often arise from dynamic processes (e.g., ring inversion or rotameric equilibria). Strategies include:

  • Variable-Temperature NMR : Cool samples to –40°C to slow conformational exchange; observe coalescence of split signals.
  • 2D NMR (ROESY/NOESY) : Detect through-space correlations to distinguish between axial/equatorial substituents.
  • DFT-NMR Comparison : Compute chemical shifts for proposed conformers and match experimental data.
    Example : Split 1H^1H-NMR signals for NH groups in Boc-protected amino acids (e.g., 2-amino-2-phenylacetic acid derivatives) were resolved by VT-NMR, confirming rotameric states .

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